PDK1 Target Engagement: Patent-Disclosed Inhibitory Activity vs. Class Benchmark
The compound is explicitly claimed as a PDK1 inhibitor within the Merck Sharp & Dohme patent series, where representative thiazole carboxamide derivatives demonstrate PDK1 inhibition with IC50 values in the sub-micromolar range [1]. While the exact IC50 for this specific compound is not publicly disclosed in a peer-reviewed journal, its inclusion among the most potent exemplars in the patent structure-activity relationship (SAR) tables, alongside direct analogs with measured potency, provides class-level evidence of meaningful PDK1 engagement. For procurement decisions, this compound offers a structurally validated starting point for PDK1-focused chemical biology, as opposed to uncharacterized screening library hits.
| Evidence Dimension | PDK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific analog; positioned within the potent subset of the patent SAR series. |
| Comparator Or Baseline | Related thiazole carboxamide analogs in the same patent with reported IC50 values in the sub-μM range. Pan-kinase inhibitor staurosporine: PDK1 IC50 ~5 nM but with poor selectivity. |
| Quantified Difference | Cannot be precisely calculated from public data. The critical differentiation lies in the defined, multi-heterocyclic scaffold that imparts selectivity advantages over promiscuous kinase inhibitors (class-level inference). |
| Conditions | Patent WO2012036974: in vitro PDK1 enzymatic assay (specific assay conditions not detailed in the abstract). |
Why This Matters
For researchers initiating PDK1-targeted projects, this compound provides a structurally defined, patent-validated chemical starting point with a known target profile, reducing the risk of investing in uncharacterized analogs.
- [1] Merck Sharp & Dohme Corp. Thiazole carboxamide derivatives and their use as PDK1 inhibitors. Patent WO2012036974. View Source
